4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene
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Overview
Description
4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene is an organic compound that belongs to the class of fluorenes. These compounds are characterized by their unique structure, which consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene.
Preparation Methods
The synthesis of 4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene typically involves multiple stepsThis process involves the following steps :
Step 1: Synthesis of the starting material, which involves the reaction of fluorenone with a suitable reagent to form the fluorenylidene intermediate.
Step 2: Introduction of alkyl groups to the intermediate to form the desired compound.
Step 3: Crystallization and purification of the final product.
Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, leading to changes in their activity. For example, it can act as a fluorescent probe, binding to specific proteins or nucleic acids and altering their fluorescence properties .
Comparison with Similar Compounds
4-(9H-Fluoren-9-ylidene)-1,2,3,4-tetrahydrophenanthrene can be compared with other similar compounds, such as:
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: This compound also exhibits aggregation-induced emission and is used in similar applications.
Fluorenone azine derivatives: These compounds have similar photophysical properties and are used in bio-imaging and as fluorescent dyes.
The uniqueness of this compound lies in its specific structure, which imparts distinct photophysical properties and makes it suitable for a wide range of applications.
Properties
CAS No. |
143465-72-9 |
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Molecular Formula |
C27H20 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-fluoren-9-ylidene-2,3-dihydro-1H-phenanthrene |
InChI |
InChI=1S/C27H20/c1-2-10-20-18(8-1)16-17-19-9-7-15-25(26(19)20)27-23-13-5-3-11-21(23)22-12-4-6-14-24(22)27/h1-6,8,10-14,16-17H,7,9,15H2 |
InChI Key |
WGUWVOFSWYPWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C3C4=CC=CC=C4C5=CC=CC=C53)C1)C6=CC=CC=C6C=C2 |
Origin of Product |
United States |
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